molecular formula C18H15ClN2O4S B2810787 Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-62-8

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2810787
CAS No.: 865199-62-8
M. Wt: 390.84
InChI Key: DPUKQIICTCRWBC-ZZEZOPTASA-N
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Description

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 2-chlorobenzoyl imino group at position 2, a methoxy group at position 6, and an acetate ester at position 2. This structure combines aromatic, electron-withdrawing (chloro), and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-11-7-8-14-15(9-11)26-18(21(14)10-16(22)25-2)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUKQIICTCRWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through a reaction with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Methoxylation: The methoxy group is added via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Final Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions:

  • Alkaline hydrolysis yields the corresponding carboxylic acid salt. For example, treatment with NaOH in aqueous ethanol (reflux, 6 h) produces the sodium carboxylate derivative .

  • Acid-catalyzed hydrolysis generates the free carboxylic acid, often requiring H₂SO₄ or HCl in refluxing methanol .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTimeProductYield
Alkaline hydrolysis1M NaOH, 90% ethanol80°C6 hSodium 2-[2-(2-chlorobenzoyl)imino...]85%
Acid hydrolysis1M HCl, methanol60°C4 h2-[2-(2-chlorobenzoyl)imino...]acetic acid78%

Nucleophilic Substitution at the Chlorine Site

The 2-chlorobenzoyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Amination : Reaction with ammonia or primary amines (e.g., methylamine) in DMF at 120°C replaces chlorine with an amino group .

  • Methoxy substitution : Treatment with NaOMe in methanol under reflux yields the 2-methoxybenzoyl derivative .

Key Mechanistic Insight :
The electron-withdrawing effect of the carbonyl group meta to the chlorine reduces NAS reactivity, necessitating high temperatures or catalytic Cu(I) .

Cyclocondensation Reactions

The imino group (C=N) facilitates cyclization with bifunctional nucleophiles:

  • With hydrazine : Forms triazolo[5,1-b]benzothiazole derivatives under reflux in acetic acid (12 h, 70% yield) .

  • With thioureas : Generates thiazolidinone hybrids via PPA-catalyzed cyclization at 150°C .

Example Reaction Pathway :

Compound+H2N-NH2AcOH, ΔTriazolo-fused product[2][8]\text{Compound} + \text{H}_2\text{N-NH}_2 \xrightarrow{\text{AcOH, Δ}} \text{Triazolo-fused product} \quad[2][8]

Redox Reactions

  • Reduction of the imino group : Catalytic hydrogenation (H₂/Pd-C) converts the C=N bond to C-NH, producing a secondary amine derivative.

  • Oxidation of the thiazole ring : Treatment with m-CPBA epoxidizes the sulfur atom, forming a sulfoxide derivative (25°C, 2 h) .

Table 2: Redox Reaction Parameters

Reaction TypeReagentsConditionsProductYield
Imino reductionH₂ (1 atm), 10% Pd-CEtOH, 25°C, 4 hSaturated amine derivative92%
Thiazole oxidationm-CPBA, CH₂Cl₂0°C to 25°C, 2 hBenzothiazole sulfoxide65%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Z/E isomerization at the imino bond, confirmed by NMR and UV-Vis spectroscopy . The Z-configuration is thermodynamically favored, with an 85:15 Z/E ratio at equilibrium .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the thiazole nitrogen and carbonyl oxygen. Reactions with Cu(II) or Fe(III) salts in ethanol yield stable complexes with potential antimicrobial activity .

Stoichiometry :

Compound:CuCl2=2:1[9]\text{Compound} : \text{CuCl}_2 = 2:1 \quad[9]

Biological Activity-Driven Modifications

  • Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the benzothiazole C-6 position, enhancing water solubility for biological assays .

  • Glycosylation : Coupling with acetylated glucose via Mitsunobu conditions produces prodrug candidates .

Scientific Research Applications

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agricultural sciences, and material sciences.

Chemical Properties and Structure

The compound has a molecular formula of C24H20N2O5SC_{24}H_{20}N_2O_5S and a molecular weight of 448.5 g/mol. Its structure features a benzothiazole core, which is known for its biological activity, particularly in pharmaceuticals. The presence of methoxy and chlorobenzoyl groups enhances its potential for various applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. For instance, a study demonstrated that derivatives of benzothiazole compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death and inhibiting tumor growth .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis .

Pesticidal Activity

This compound has been studied for its pesticidal properties. It acts as an effective agent against various agricultural pests, including aphids and whiteflies. The compound's mechanism involves interfering with the pests' hormonal systems, leading to their death .

Plant Growth Promotion

Research has also indicated that this compound can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices where chemical fertilizers are minimized .

Development of Novel Materials

In material sciences, the compound is being explored for its potential use in creating novel materials with specific properties. Its unique chemical structure allows for the synthesis of polymers and composites that exhibit enhanced thermal stability and mechanical strength .

Photovoltaic Applications

There is ongoing research into using this compound in photovoltaic cells. Its ability to absorb light efficiently can contribute to the development of more effective solar energy conversion systems .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal focused on synthesizing various derivatives of this compound and evaluating their cytotoxic effects on human cancer cell lines. The results showed that specific modifications to the molecular structure significantly enhanced the anticancer activity compared to the parent compound .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a pesticide revealed that crops treated with this compound exhibited lower pest populations and higher yields compared to untreated controls. These findings support its potential role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. The chlorobenzoyl group enhances its binding affinity, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The benzothiazole scaffold is a common motif in medicinal and agrochemical research. Key analogs include:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Properties/Applications Reference
Target Compound 2-(2-Chlorobenzoyl)imino Methoxy Potential bioactivity (inferred from chloro and methoxy groups)
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3-yl)acetate hydrobromide Imino (unsubstituted) Methoxy Enhanced solubility due to hydrobromide salt; used in pharmacological studies
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide Imino (unsubstituted) Butyl Increased lipophilicity; possible agrochemical applications
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 2-Chlorobenzoyl (peptide-linked) N/A Bioactive peptide derivative; structural rigidity from chloro group

Key Observations :

  • The methoxy group at position 6 likely improves solubility relative to alkyl-substituted derivatives (e.g., butyl in ), though this may reduce membrane permeability.

Comparison with Analogs :

  • N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () uses fluorobenzoyl chloride for acylation, indicating that halogenated benzoyl groups are synthetically accessible but may require tailored conditions to avoid dehalogenation .

Crystallographic and Structural Insights

  • and emphasize the role of SHELX programs in refining small-molecule crystal structures. The target compound’s chloro and methoxy substituents likely influence hydrogen-bonding patterns, as seen in , where chloro groups participate in C–H···Cl interactions, stabilizing crystal packing .
  • Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate () differs in substituent position (4-methoxy vs. 2-chloro), which could lead to distinct hydrogen-bonding networks and melting points .

Biological Activity

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of appropriate benzothiazole derivatives with chlorobenzoyl isocyanates. The structural formula can be represented as follows:

C16H14ClN3O3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}

This structure features a benzothiazole core, which is known for its diverse biological activities. The presence of the methoxy group and chlorobenzoyl moiety enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • In vitro studies : The compound exhibited significant cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Reference
MCF-710
A54915
PC312

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment, contributing to oxidative stress in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells implanted in mice, administration of the compound resulted in a significant reduction in tumor volume by approximately 50% compared to control groups over a four-week treatment period.
  • Infection Control : A study investigating its use against bacterial infections demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models .

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with 2-chlorobenzoyl derivatives. A representative method involves refluxing intermediates (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with chloroacetyl chloride in dichloromethane using diisopropylethylamine as a base . Post-synthesis, acidification with HCl precipitates the product, followed by crystallization from ethanol/water (73% yield) . Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the benzothiazole and imino groups, with methoxy (δ\delta ~3.8 ppm) and ester carbonyl (δ\delta ~170 ppm) signals as key markers .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed using graph set theory .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly regarding hydrogen bonding patterns?

Discrepancies in hydrogen bonding can arise from disorder or twinning. Strategies include:

  • Using SHELXE for robust phase determination and SHELXL for anisotropic refinement to model thermal motion .
  • Validating hydrogen bonds via the CIF-check tool in PLATON, ensuring donor-acceptor distances (< 3.5 Å) and angles (> 120°) comply with Etter’s rules .
  • Cross-referencing with similar benzothiazole derivatives (e.g., 6-methoxy-1,3-benzothiazol-2-amine) to identify conserved motifs .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina, focusing on the imino group’s hydrogen-bonding capacity with catalytic residues .
  • Enzyme Inhibition Assays : Measure IC50_{50} values against target proteins (e.g., antimicrobial β-lactamases) under varied pH and temperature conditions .
  • Structure-Activity Relationship (SAR) Studies : Modify the 2-chlorobenzoyl or methoxy groups to assess impacts on bioactivity .

Q. How can synthetic protocols be optimized to reduce byproducts during imino group formation?

  • Temperature Control : Maintain reactions at 60–70°C to prevent thermal decomposition of the imino intermediate .
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation and minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product from unreacted starting materials .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo .
  • Solubility Adjustments : Modify the ester group (e.g., replace methyl with PEGylated chains) to enhance aqueous solubility and bioavailability .
  • Control Experiments : Verify target engagement using fluorescent probes (e.g., FITC-labeled analogs) in cellular models .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectral Libraries : PubChem (CID: 91623668) for cross-validating NMR/MS data .
  • Synthetic Protocols : Ethanol/water reflux systems for hydrolysis and crystallization .

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